
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a nitro group and a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the propan-2-yloxy group under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the methylation of the pyridine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The propan-2-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce corresponding oxides.
Wissenschaftliche Forschungsanwendungen
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The pyridine ring’s structure allows for binding to active sites of enzymes, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Shares the pyridine ring structure but lacks the nitro and propan-2-yloxy groups.
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline: Contains a similar pyridine ring but with different substituents.
Uniqueness
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
6-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)20-14-13(17(18)19)5-4-12(15-14)11-6-8-16(3)9-7-11/h4-6,10H,7-9H2,1-3H3 |
InChI-Schlüssel |
NZTSVCTYLCOZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=N1)C2=CCN(CC2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


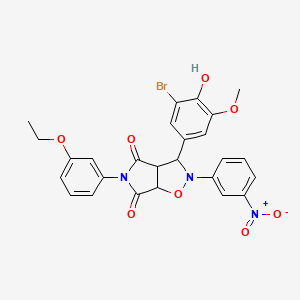
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
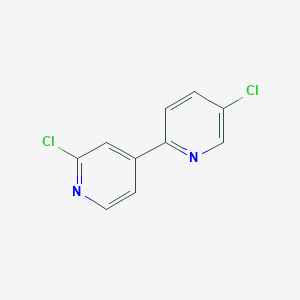
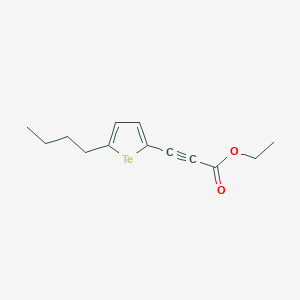
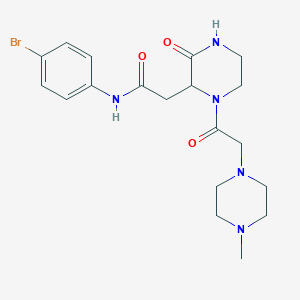
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
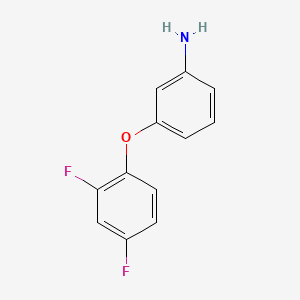
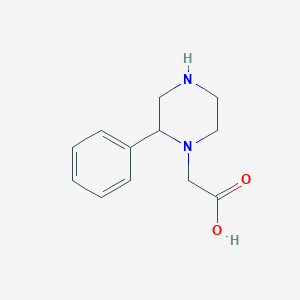
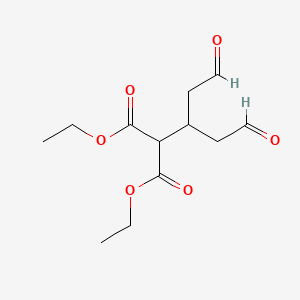
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
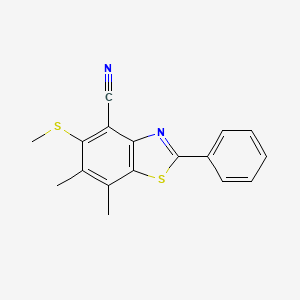
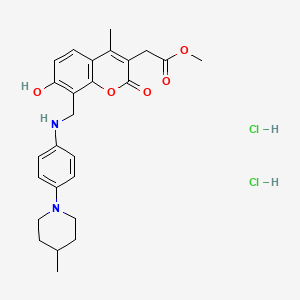
![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
